N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide
Description
N-[4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide is a synthetic compound featuring a benzamide group attached to a phenyl ring linked to a fused triazolo-azepine core. This structure combines aromatic and heterocyclic moieties, making it a candidate for diverse pharmacological applications. The triazolo-azepine scaffold is known for modulating central nervous system (CNS) targets and inflammatory pathways, while the benzamide group may enhance metabolic stability and binding affinity .
Properties
Molecular Formula |
C20H20N4O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H20N4O/c25-20(16-7-3-1-4-8-16)21-17-12-10-15(11-13-17)19-23-22-18-9-5-2-6-14-24(18)19/h1,3-4,7-8,10-13H,2,5-6,9,14H2,(H,21,25) |
InChI Key |
GGESOKHERQJONB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide typically involves the acylation of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile. This reaction is carried out using carboxylic acid anhydrides and chlorides, which react with the nitrogen atom in the heteroring or the methylene carbon atom, depending on the conditions and nature of the acylating agent . Heating of the N-acyl derivatives leads to migration of the acyl group, forming C-acyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned acylation reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazoloazepine ring or the benzamide moiety.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom in the triazoloazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different chemical and biological properties, making them useful for further research and applications.
Scientific Research Applications
Research has indicated that compounds containing triazole and azepine structures possess a wide range of biological activities:
- Antimicrobial Properties : Several studies have demonstrated that derivatives of triazoles exhibit significant antimicrobial activity against various pathogens. This is attributed to their ability to inhibit specific enzymes involved in microbial metabolism .
- Anticancer Activity : The compound has shown promise in preclinical studies as an anticancer agent. Its mechanism may involve apoptosis induction in cancer cells and inhibition of tumor growth .
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies and Research Findings
Several notable studies have explored the applications of N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide:
- Study on Antimicrobial Activity : A recent study investigated the compound's effectiveness against resistant strains of bacteria and fungi. Results indicated a significant reduction in microbial growth compared to controls .
- Anticancer Mechanisms : Research published in a peer-reviewed journal highlighted the compound's ability to induce cell cycle arrest and apoptosis in various cancer cell lines. This study utilized both in vitro and in vivo models to validate its findings .
- Neuroprotective Studies : Experimental models demonstrated that the compound could mitigate oxidative stress in neuronal cells. This suggests potential applications in treating conditions like Alzheimer’s disease .
Mechanism of Action
The mechanism of action of N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The triazoloazepine ring structure allows the compound to bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Structural Insights :
- Electron-Withdrawing Groups (e.g., chloro, sulfamoyl in ): Improve solubility and target binding but may reduce CNS penetration .
- Amide vs. Thiourea : Benzamide derivatives (target compound) exhibit higher metabolic stability than thiourea analogs, which show stronger COX inhibition .
- Acrylonitrile Derivatives: The cyano group enhances analgesic potency by interacting with opioid receptors or prostaglandin synthesis pathways .
Pharmacological Activity Comparison
Analgesic and Anti-Inflammatory Properties
- Target Compound: Limited direct data, but structural analogs suggest moderate activity via prostaglandin synthesis modulation .
- 3-(4-Hydroxyphenyl)acrylonitrile Derivative : Exhibits 1.5× higher analgesic activity than ketorolac in thermal and chemical pain models .
- Thiourea Derivative : 2× more potent than ketorolac in COX-1/COX-2 inhibition, with IC₅₀ values of 0.8 µM (COX-1) and 1.2 µM (COX-2) .
Biological Activity
N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : CHN
- Molecular Weight : 269.33 g/mol
- CAS Number : Not specifically listed in the available data.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related triazolo derivatives. For instance, triazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial activity against various strains of bacteria:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2e | 32 | Staphylococcus aureus |
| 2e | 16 | Escherichia coli |
These results indicate that modifications in the structure can enhance antibacterial efficacy .
Anticancer Activity
The anticancer potential of compounds similar to this compound has also been investigated. For example:
- Compound RB7 has demonstrated significant antiproliferative action against colon cancer cell lines (HCT-116 and HT-29), with IC values ranging from 6.58 to 11.10 µM. The mechanism involves inducing apoptosis through the mitochondrial pathway by up-regulating Bax and down-regulating Bcl2 .
Anti-Tubercular Activity
The compound's structural analogs have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives exhibited promising results with IC values ranging from 1.35 to 2.18 µM. The most active compounds showed IC values between 3.73 and 4.00 µM .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Key Enzymes : Triazole derivatives often inhibit bacterial topoisomerases and DNA gyrase, crucial for bacterial DNA replication.
- Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways by modulating key proteins involved in cell survival and death.
- Antimicrobial Action : The presence of the triazole ring enhances interactions with bacterial membranes and cellular targets.
Study on Antibacterial Effects
A study synthesized various triazolo derivatives and assessed their antibacterial activity using the microbroth dilution method. The results indicated that certain modifications led to enhanced efficacy against both Gram-positive and Gram-negative bacteria .
Evaluation of Anticancer Properties
In another investigation focusing on anticancer properties, compounds were tested on human colon cancer cell lines. The findings suggested that specific structural features significantly influenced the compounds' ability to induce apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
